tert-butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate
CAS No.: 1416013-04-1
Cat. No.: VC11612526
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1416013-04-1 |
|---|---|
| Molecular Formula | C12H24N2O2 |
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | tert-butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9(8-13)6-7-12(14,4)5/h9H,6-8,13H2,1-5H3 |
| Standard InChI Key | WEVUWHRKMLMMGE-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCC(N1C(=O)OC(C)(C)C)CN)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
tert-Butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate belongs to the pyrrolidine class of compounds, featuring a five-membered saturated ring with two methyl groups at the 2-position, an aminomethyl group at the 5-position, and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances stability during synthetic procedures, while the aminomethyl moiety provides a reactive site for further functionalization.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 1416013-04-1 |
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | tert-Butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate |
| SMILES | CC1(CCC(N1C(=O)OC(C)(C)C)CN)C |
| InChI Key | WEVUWHRKMLMMGE-UHFFFAOYSA-N |
The compound’s stereochemistry remains unspecified in publicly available literature, though synthetic routes typically yield racemic mixtures unless chiral catalysts or resolution techniques are employed.
Synthesis and Manufacturing
Synthetic Routes
While detailed industrial protocols are proprietary, laboratory-scale synthesis generally involves the following steps:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones generates the pyrrolidine core.
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Introduction of Dimethyl Groups: Alkylation at the 2-position using methyl halides under basic conditions.
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Aminomethyl Functionalization: Nucleophilic substitution or reductive amination introduces the aminomethyl group at the 5-position.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to install the carbamate group.
Example Protocol:
A mixture of 2,2-dimethylpyrrolidine (1.0 eq), formaldehyde (1.2 eq), and ammonium chloride in ethanol undergoes reductive amination with sodium cyanoborohydride to yield the aminomethyl intermediate. Subsequent Boc protection with Boc₂O and triethylamine in dichloromethane affords the final product. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s primary utility lies in its function as a building block for bioactive molecules. Key applications include:
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Kinase Inhibitors: The pyrrolidine scaffold is prevalent in kinase inhibitors targeting cancer and inflammatory diseases. The aminomethyl group facilitates conjugation with pharmacophores like quinazolines or pyrimidines.
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Peptidomimetics: Incorporation into peptide analogs enhances metabolic stability and bioavailability.
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Antiviral Agents: Structural analogs demonstrate activity against RNA viruses by interfering with viral polymerase.
Case Study: In the synthesis of a preclinical JAK2 inhibitor, tert-butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate was alkylated with a bromopyrimidine derivative, followed by Boc deprotection and coupling to a sulfonamide group. The resulting compound exhibited IC₅₀ = 12 nM against JAK2 in enzymatic assays.
Future Research Directions
Optimization of Synthetic Methods
Current yields (~60–70%) could be improved via flow chemistry or enzymatic catalysis. For instance, immobilized lipases may enhance Boc protection efficiency under mild conditions.
Exploration of Biological Activity
Screening libraries of derivatives for antimicrobial, anticancer, or neuroprotective activity could unlock new therapeutic avenues. Molecular docking studies predict affinity for G protein-coupled receptors (GPCRs) due to the compound’s amine functionality.
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